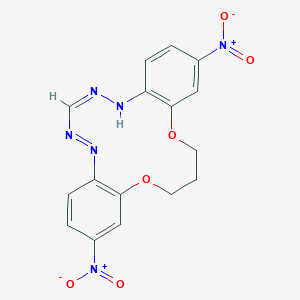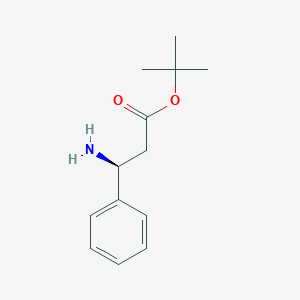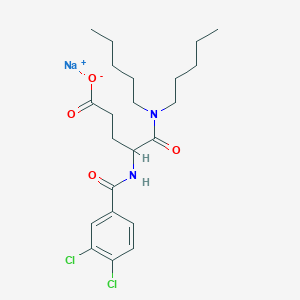
Tat-BP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tat-BP is a peptide that has gained significant attention in the scientific community due to its ability to efficiently deliver biomolecules into cells. This peptide has been widely used in scientific research applications, particularly in the field of drug development. Tat-BP is a promising tool for delivering therapeutic agents to target cells, and its mechanism of action has been extensively studied.
科学研究应用
脑振荡和认知过程的调节
经颅交流电流刺激(tACS)越来越被用作一种以特定频率方式非侵入性调节脑振荡的工具。神经科学研究利用tACS探究神经振荡与认知过程之间的因果关系,旨在恢复涉及各种神经系统和精神疾病的功能失调脑振荡。然而,其作用机制仍未完全理解。当前的评论提供了分析方法来恢复tACS期间的脑信号,强调谨慎的实验设计和稳健的结果措施对揭示tACS在线效应的有效和重要见解的重要性,从而丰富我们对其基本机制的理解(Kasten & Herrmann, 2019)。
针对HIV-1转录激活子(Tat)的治疗疫苗
HIV-1转录激活子(Tat)蛋白在病毒基因表达、复制、传播和疾病进展中发挥关键作用。抗Tat抗体在自然感染中不常见,但与无症状状态和较低或无疾病进展相关。因此,针对Tat代表了一种以病理为驱动的干预。针对Tat蛋白的治疗疫苗的转化发展的评论表明,Tat诱导的免疫反应对于恢复免疫稳态、阻止补充和减少病毒储库的规模是必要的,有望有助于建立HIV的功能性治愈(Cafaro et al., 2015)。
神经毒性和微胶质细胞激活
HIV-1调控蛋白Tat在感染的早期阶段产生,对病毒复制至关重要,并已被认为与HIV-1相关痴呆(HAD)的发病机制有关。Tat影响微胶质细胞的功能状态,刺激它们合成潜在的神经毒性分子,包括促炎细胞因子和自由基,并干扰控制cAMP水平、细胞内[Ca2+]和离子通道表达的分子机制。了解Tat对微胶质细胞的影响支持激活的微胶质细胞在与HIV-1感染相关的神经病理中发挥作用的假设(Minghetti et al., 2004)。
属性
CAS 编号 |
118013-66-4 |
|---|---|
产品名称 |
Tat-BP |
分子式 |
C37H59N7O20 |
分子量 |
921.9 g/mol |
IUPAC 名称 |
(2R,6S)-6-[[(4R)-4-[[(2S)-2-[[(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-2-amino-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C37H59N7O20/c1-13(30(51)44-20(35(58)59)9-10-23(48)43-19(8-6-7-18(38)34(56)57)32(53)40-14(2)33(54)55)39-31(52)15(3)61-29-25(42-17(5)47)36-60-12-22(63-36)28(29)64-37-24(41-16(4)46)27(50)26(49)21(11-45)62-37/h13-15,18-22,24-29,36-37,45,49-50H,6-12,38H2,1-5H3,(H,39,52)(H,40,53)(H,41,46)(H,42,47)(H,43,48)(H,44,51)(H,54,55)(H,56,57)(H,58,59)/t13-,14+,15+,18+,19-,20+,21+,22+,24+,25+,26+,27+,28+,29+,36+,37-/m0/s1 |
InChI 键 |
UPFMKPIBAIPLHT-RSJSDIDPSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
规范 SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
其他 CAS 编号 |
118013-66-4 |
同义词 |
TAT-BP tracheal cytotoxin, Bordetella pertussis |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)
![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)
![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)
![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)
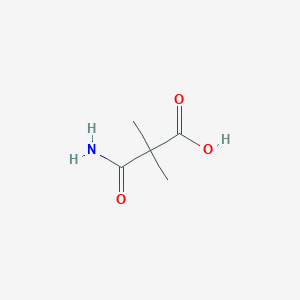
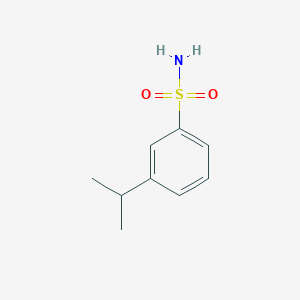
![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)
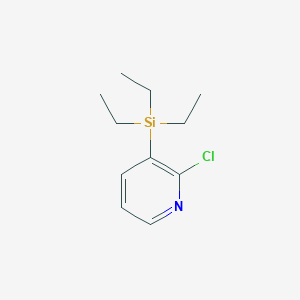
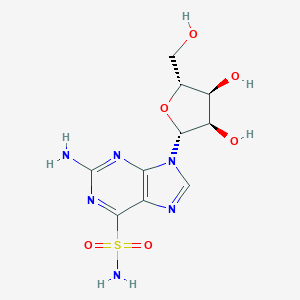
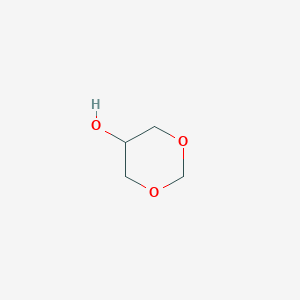
![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
